molecular formula C17H10BrClFNO3S2 B4541912 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4541912
M. Wt: 474.8 g/mol
InChI Key: AMUQGJRJRPVVTL-MKMNVTDBSA-N
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Description

The compound "5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one" belongs to a class of organic compounds known for their diverse chemical properties and potential for various applications. These compounds often exhibit significant biological activities due to their unique structural features.

Synthesis Analysis

The synthesis of related thiazolidin-4-one compounds typically involves the reaction of specific benzylidene derivatives with thioglycolic acid and anhydrous zinc chloride in the presence of ethanol. The intermediate compounds are often synthesized through condensation reactions involving specific aldehydes (Patel et al., 2010).

Molecular Structure Analysis

X-ray single crystal determination plays a crucial role in characterizing the molecular structure of these compounds. The crystal structure analysis often reveals the spatial arrangement of molecules, including bond angles and distances, which are pivotal for understanding the compound's chemical behavior (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Thiazolidin-4-one derivatives undergo various chemical reactions, including cycloaddition and nucleophilic attacks, leading to a variety of products. These reactions are influenced by the compound's functional groups and the reaction conditions (Omar, Youssef, & Kandeel, 2000).

properties

IUPAC Name

(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClFNO3S2/c1-24-13-5-8(4-10(18)15(13)22)6-14-16(23)21(17(25)26-14)9-2-3-12(20)11(19)7-9/h2-7,22H,1H3/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUQGJRJRPVVTL-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

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